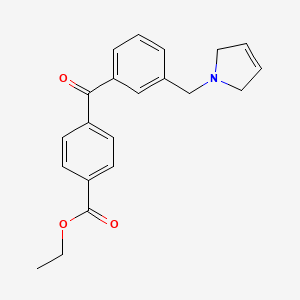

Ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Description

Propriétés

IUPAC Name |

ethyl 4-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-2-25-21(24)18-10-8-17(9-11-18)20(23)19-7-5-6-16(14-19)15-22-12-3-4-13-22/h3-11,14H,2,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRDJACTSWDEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643475 | |

| Record name | Ethyl 4-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-87-2 | |

| Record name | Benzoic acid, 4-[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of pyrrolidinone and related pyrrolidine derivatives, including compounds structurally related to Ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, often follows a multi-step approach involving:

- Formation of the pyrrolidinone or pyrrolidine ring via condensation reactions.

- Introduction of benzoyl groups through acylation or benzoylation reactions.

- Esterification of benzoic acid derivatives to form ethyl or methyl esters.

- Functionalization of the aromatic ring with substituents such as formyl, amide, or ester groups.

These steps are typically performed under controlled conditions with purification by chromatography and characterization by NMR and mass spectrometry.

Pyrrolidine Ring Formation (Procedure I)

A key step involves the synthesis of the pyrrolidinone or pyrrolidine ring system. This is commonly achieved by condensation of amines with ketoesters or aldehydes under acidic catalysis (e.g., pyridinium p-toluenesulfonate, PPTS). The reaction proceeds at room temperature over 1 to 24 hours, yielding pyrrolidinone intermediates in moderate to excellent yields (2% to >99%) depending on substituents and conditions.

Typical Workup and Purification:

- The reaction mixture is concentrated under reduced pressure.

- The residue is dissolved in an organic solvent and washed sequentially with saturated ammonium chloride solution and brine.

- The organic layer is dried over magnesium sulfate (MgSO4), filtered, and concentrated.

- Purification is performed by flash column chromatography on silica gel using methanol/dichloromethane mixtures.

- Further purification, if necessary, is achieved by preparative high-performance liquid chromatography (HPLC) using acetonitrile/water mixtures with formic acid.

This procedure yields pyrrolidinone derivatives with high purity, suitable for further functionalization.

Preparation of Benzoyl-Substituted Esters (Procedure III and IV)

The benzoylbenzoate ester moiety is introduced through:

- Esterification: Conversion of benzoic acids to ethyl esters using standard esterification protocols (acid catalysis or via acid chlorides).

- Formylation: Introduction of aldehyde groups on methyl benzoate derivatives using formylation reagents such as Vilsmeier reagent or via lithiation and DMF quenching.

- Benzoylation: Acylation of the pyrrolidine ring or aromatic rings with benzoyl chloride or related reagents.

- Esterification under reflux with ethanol and acid catalysts or via acid chloride intermediates.

- Formylation at low temperatures (0 °C to room temperature) with reagents such as i-PrMgCl and DMF.

- Benzoylation using benzoyl chloride in the presence of base or Lewis acid catalysts.

Purification is commonly done by flash chromatography using hexanes/ethyl acetate mixtures, yielding pure benzoylbenzoate esters ready for coupling with pyrrolidine intermediates.

Coupling of Pyrrolidine and Benzoylbenzoate Units

The final assembly of this compound involves coupling the pyrrolidine ring to the benzoylbenzoate framework via a methylene linkage at the 3-position of the benzoyl ring.

- This can be achieved by reacting the pyrrolidine nitrogen or a suitable pyrrolidine derivative with a benzoylbenzoate intermediate bearing a reactive substituent (e.g., benzyl halide or aldehyde).

- The reaction is typically conducted under mild conditions to preserve the integrity of the pyrrolidine ring.

- The product is purified by chromatography and characterized by ^1H and ^13C NMR, confirming the presence of the pyrrolidine ring, benzoyl group, and ethyl ester.

Data Table Summarizing Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Pyrrolidinone formation | Amine + ketoester, PPTS catalyst | DCM/MeOH | RT, 1–24 h | 2–99+ | Flash chromatography, HPLC |

| Benzoylbenzoate ester synthesis | Acid chloride or acid + ethanol, acid catalyst | Ethanol or DCM | Reflux or RT | 58–87 | Flash chromatography |

| Formylation of methyl benzoate | i-PrMgCl + DMF | THF or ether | −15 °C to RT | 60–87 | Flash chromatography |

| Final coupling | Pyrrolidine derivative + benzoyl intermediate | Suitable organic solvent | RT | Variable | Flash chromatography |

Research Findings and Notes

- The synthetic routes are adaptable to various substitutions on the aromatic rings, allowing for structural diversity.

- The use of PPTS as a mild acid catalyst enables efficient ring closure without harsh conditions.

- Flash chromatography on silica gel with methanol/dichloromethane or hexanes/ethyl acetate mixtures is effective for purification.

- HPLC purification may be required for final compounds to achieve high purity suitable for biological testing.

- Characterization by NMR and high-resolution mass spectrometry confirms compound identity and purity.

- Reported yields vary depending on the substitution pattern and scale but generally are moderate to high, indicating robust and reproducible methods.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. Ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that the compound effectively induces apoptosis in breast cancer cells through the activation of specific signaling pathways .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. In vitro tests revealed that it possesses significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

3. Drug Delivery Systems

this compound can be utilized in drug delivery systems due to its favorable solubility and stability profiles. Its incorporation into nanoparticles has been studied to enhance the bioavailability of poorly soluble drugs, thereby improving therapeutic efficacy .

Material Science Applications

1. Photovoltaic Materials

Research indicates that this compound can be used as an organic semiconductor in photovoltaic devices. Its unique electronic properties allow it to facilitate charge transport, making it suitable for use in organic solar cells .

2. Coatings and Polymers

The compound's ability to form stable films makes it a candidate for protective coatings and polymer blends. Studies have shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability .

Biochemical Applications

1. Enzyme Inhibition

this compound has been evaluated for its role as an enzyme inhibitor. It has shown potential in inhibiting certain enzymes involved in metabolic pathways related to diseases such as diabetes and obesity .

2. Synthesis of Biologically Active Compounds

This compound serves as an intermediate in the synthesis of various biologically active molecules. Its versatility allows for modifications that can lead to the development of new therapeutic agents targeting specific biological pathways .

Case Studies

Mécanisme D'action

The mechanism of action of Ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring and benzoyl moiety can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

Key structural analogs (Table 1) differ in the substituents attached to the benzoyl or benzoate core, influencing physicochemical and biological properties:

Key Observations :

- Dihydro-pyrrole vs. Dioxo-pyrrole : The unsaturated dihydro-pyrrole in the target compound may enhance reactivity compared to the oxidized dioxo-pyrrole in , which is more polar and prone to hydrogen bonding.

- Linker and Substituent Position: Phenethylamino/thio linkers in I-6230 and I-6373 introduce flexibility and electronic effects distinct from the rigid methylene bridge in the target compound.

Activité Biologique

Ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, also known by its PubChem CID 24725079, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.

- Molecular Formula : C21H21NO3

- Molecular Weight : 335.4 g/mol

- IUPAC Name : Ethyl 4-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate

- SMILES Notation : CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3

Synthesis

The synthesis of this compound typically involves the reaction of ethyl benzoate derivatives with pyrrole-based compounds. The synthetic route may vary depending on the desired purity and yield but often includes steps such as esterification and cyclization.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with pyrrole moieties have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to trigger caspase-dependent pathways, leading to programmed cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Studies utilizing models of acute and chronic inflammation have reported that it can significantly decrease pro-inflammatory cytokine levels .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial activity against ESKAPE pathogens; showed potent inhibition at low concentrations. |

| Study 2 | Investigated anticancer effects in human breast cancer cell lines; demonstrated apoptosis induction with IC50 values in the micromolar range. |

| Study 3 | Assessed anti-inflammatory properties in a rat model; reduced levels of TNF-alpha and IL-6 significantly. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate, and how are reaction conditions optimized?

- Methodology : A typical approach involves condensation reactions using substituted benzaldehydes or benzoyl chlorides. For example, refluxing intermediates in glacial acetic acid (e.g., acetonyl acetone with ethyl 4-aminobenzoate) yields pyrrole-containing esters . Key parameters include:

- Solvent selection : Absolute ethanol or glacial acetic acid for improved solubility and reactivity .

- Catalysis : Acidic conditions (e.g., acetic acid) to drive imine or amide bond formation .

- Purification : Column chromatography (silica gel) with ethyl acetate/hexane eluents or recrystallization from ethanol .

- Yield optimization : Adjusting stoichiometry (e.g., 0.001 mol of triazole derivatives with benzaldehyde) and extending reflux time (4–6 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology :

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and pyrrole ring vibrations (C-N, ~1450 cm⁻¹) .

- NMR : H NMR distinguishes aromatic protons (δ 7.2–8.1 ppm) and ethyl ester groups (δ 1.3–4.3 ppm). C NMR confirms benzoyl (C=O, ~190 ppm) and ester (C=O, ~165 ppm) carbons .

- Mass spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+1] at m/z 365.2 for related esters) .

- Data resolution : Cross-validate with computational tools (e.g., DFT simulations for vibrational modes) or compare with structurally analogous compounds (e.g., ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate) .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodology :

- Data collection : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. SHELXTL (Bruker AXS) is common for small-molecule structures .

- Challenges : Resolve twinning or disorder in the pyrrolidine ring using high-resolution data. SHELXE can assist in experimental phasing .

Advanced Research Questions

Q. What computational methods are used to predict the electronic and steric properties of this compound?

- Methodology :

- DFT studies : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution using Gaussian or ORCA software. For example, ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate was analyzed for intramolecular charge transfer using B3LYP/6-31G(d) basis sets .

- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) by aligning the benzoyl-pyrrolidine moiety into active sites .

Q. How can contradictory spectral or crystallographic data be analyzed to confirm structural integrity?

- Methodology :

- Spectral vs. crystallographic data : If NMR suggests planar geometry but X-ray shows puckered pyrrolidine rings, consider dynamic effects (e.g., ring flipping in solution). Use variable-temperature NMR to probe conformational flexibility .

- Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. What strategies improve the yield of multi-step syntheses involving this compound?

- Methodology :

- Intermediate stabilization : Protect reactive sites (e.g., ester groups) during benzoylation .

- Catalytic optimization : Screen Pd/C or Ni catalysts for cross-coupling steps. For example, Suzuki-Miyaura reactions with aryl boronic acids require inert atmospheres .

- Process monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.